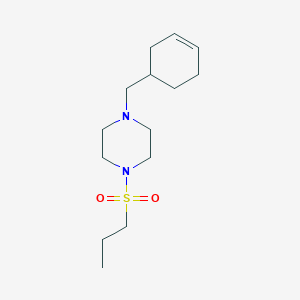![molecular formula C18H21FN2O2S B10880919 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10880919.png)
1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric and neurological disorders such as depression, anxiety, and schizophrenia.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(3-methylbenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter levels and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用机制
The exact mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is not fully understood. it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha-2 adrenergic receptor. These interactions lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, contributing to its anxiolytic, antidepressant, and antipsychotic properties.
相似化合物的比较
1-(4-Fluorophenyl)piperazine: Shares a similar structure but lacks the sulfonyl and methylbenzyl groups.
1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a fluorophenyl group.
1-(4-Bromophenyl)piperazine: Contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness: 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its high selectivity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
属性
分子式 |
C18H21FN2O2S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2O2S/c1-15-3-2-4-16(13-15)14-20-9-11-21(12-10-20)24(22,23)18-7-5-17(19)6-8-18/h2-8,13H,9-12,14H2,1H3 |
InChI 键 |
WIBFZYNZTIYVQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880839.png)
![(3,4-Dimethoxyphenyl){4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10880843.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B10880851.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B10880857.png)
![4-[(2,4-dimethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10880865.png)
![1-[1-(2-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B10880884.png)
![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B10880889.png)

![(4-Benzylpiperidin-1-yl)[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880913.png)

![(6E)-6-[3-[(E)-2-(4-fluorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B10880921.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B10880928.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10880932.png)
